Cas no 144979-13-5 (4-(cyclopentanecarbonyl)benzonitrile)

4-(Cyclopentanecarbonyl)benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a cyclopentanecarbonyl group at the para position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The cyclopentyl carbonyl moiety enhances steric and electronic properties, facilitating selective transformations, such as nucleophilic additions or reductions. Its benzonitrile group offers further functionalization potential, enabling the formation of heterocycles or amides. The compound's stability under standard conditions ensures ease of handling and storage. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control in drug discovery and material science research.
4-(cyclopentanecarbonyl)benzonitrile structure
144979-13-5 structure
Product Name:4-(cyclopentanecarbonyl)benzonitrile
CAS No:144979-13-5
MF:C13H13NO
MW:199.248423337936
CID:1315212
PubChem ID:15039852
Update Time:2025-05-24

4-(cyclopentanecarbonyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(cyclopentanecarbonyl)benzonitrile
    • LogP
    • (4-cyanophenyl)(cyclopentyl)methanone
    • 4-Cyanophenyl cyclopentyl ketone
    • CS-0337211
    • DTXSID80567368
    • AKOS006278133
    • SCHEMBL17487305
    • 144979-13-5
    • 4-CYCLOPENTANECARBONYLBENZONITRILE
    • MFCD03841299
    • MDL: MFCD03841299
    • Inchi: 1S/C13H13NO/c14-9-10-5-7-12(8-6-10)13(15)11-3-1-2-4-11/h5-8,11H,1-4H2
    • InChI Key: UHPMDRGBVWYPHT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C#N)=CC=1)C1CCCC1

Computed Properties

  • Exact Mass: 199.10000
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • PSA: 40.86000
  • LogP: 2.93118

4-(cyclopentanecarbonyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 4-(cyclopentanecarbonyl)benzonitrile

4-(Cyclopentanecarbonyl)Benzonitrile: A Comprehensive Overview

4-(Cyclopentanecarbonyl)Benzonitrile, also known by its CAS number 144979-13-5, is a compound of significant interest in the field of organic chemistry and materials science. This compound, with its unique structure combining a benzonitrile group and a cyclopentanecarbonyl moiety, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials.

The molecular structure of 4-(Cyclopentanecarbonyl)Benzonitrile is characterized by a benzene ring substituted with a nitrile group at the para position relative to the cyclopentanecarbonyl group. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have explored its role in constructing bioactive molecules and advanced polymers, highlighting its versatility as a chemical intermediate.

From a chemical standpoint, 4-(Cyclopentanecarbonyl)Benzonitrile exhibits interesting reactivity due to the electron-withdrawing nature of the nitrile group and the cyclic ketone functionality of the cyclopentanecarbonyl moiety. These features make it amenable to various transformations, such as nucleophilic additions, cyclizations, and cross-coupling reactions. Researchers have leveraged these properties to develop novel synthetic routes for complex molecules, including those with potential therapeutic applications.

The synthesis of 4-(Cyclopentanecarbonyl)Benzonitrile typically involves multi-step processes that combine traditional organic reactions with modern catalytic methods. For instance, recent advancements in catalytic asymmetric synthesis have enabled the enantioselective construction of this compound, which is crucial for its application in chiral drug development. Additionally, green chemistry approaches have been employed to optimize reaction conditions, reducing environmental impact while maintaining high yields.

In terms of applications, 4-(Cyclopentanecarbonyl)Benzonitrile has shown promise in the development of agrochemicals due to its ability to act as a precursor for bioactive compounds with pest-repellent properties. Furthermore, its role as a monomer in polymer synthesis has been explored, particularly in the creation of materials with tailored mechanical and thermal properties for use in high-performance applications.

Recent research has also focused on the biological evaluation of derivatives of 4-(Cyclopentanecarbonyl)Benzonitrile. Studies conducted in vitro have demonstrated potential anti-inflammatory and antioxidant activities, suggesting its utility in drug discovery programs targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

In conclusion, 4-(Cyclopentanecarbonyl)Benzonitrile, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary organic chemistry research. Its applications span across multiple disciplines, and ongoing investigations into its properties are expected to unlock new opportunities for its utilization in innovative technologies and therapeutic agents.

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